molecular formula C13H19ClN2O5S B305134 N-(2-METHOXYETHYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(2-METHOXYETHYL)-2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B305134
M. Wt: 350.82 g/mol
InChI Key: UNCWSNXGNXWSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and an acetamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-chloro-4-methoxyaniline: This intermediate is synthesized by chlorination of 4-methoxyaniline.

    Sulfonylation: The 3-chloro-4-methoxyaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 3-chloro-4-methoxyphenylsulfonyl chloride.

    Amidation: The sulfonyl chloride intermediate is reacted with N-methyl-N-(2-methoxyethyl)amine to form the final product, 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring, leading to different products depending on the reagents used.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aromatic ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide can be compared with other sulfonyl-containing compounds, such as:

    Sulfonamides: These compounds also contain a sulfonyl group and are widely used as antibiotics.

    Sulfonylureas: Used in the treatment of diabetes, these compounds have a similar sulfonyl group but differ in their overall structure and mechanism of action.

    Sulfonyl chlorides: These are reactive intermediates used in organic synthesis, similar to the sulfonyl chloride intermediate in the synthesis of the target compound.

Properties

Molecular Formula

C13H19ClN2O5S

Molecular Weight

350.82 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H19ClN2O5S/c1-16(9-13(17)15-6-7-20-2)22(18,19)10-4-5-12(21-3)11(14)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)

InChI Key

UNCWSNXGNXWSGG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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